(R)-1-Aminobutan-2-ol hydrochloride
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Overview
Description
®-1-Aminobutan-2-ol hydrochloride is a chiral amine compound with the molecular formula C4H12ClNO. It is a white crystalline solid that is soluble in water and commonly used in various chemical and pharmaceutical applications. The compound is known for its role as an intermediate in the synthesis of other chemical substances and its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Aminobutan-2-ol hydrochloride typically involves the reduction of ®-1-Aminobutan-2-one using a suitable reducing agent. One common method is the catalytic hydrogenation of the ketone in the presence of a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at room temperature or slightly elevated temperatures.
Industrial Production Methods
In industrial settings, the production of ®-1-Aminobutan-2-ol hydrochloride may involve more scalable and cost-effective methods. One such method includes the use of enzymatic reduction, where specific enzymes catalyze the reduction of the ketone to the desired amine. This approach offers advantages in terms of selectivity and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
®-1-Aminobutan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form ®-1-Aminobutan-2-one using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of the compound can lead to the formation of ®-1-Aminobutan-2-amine.
Substitution: The hydroxyl group in ®-1-Aminobutan-2-ol hydrochloride can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Thionyl chloride (SOCl2) in anhydrous conditions.
Major Products Formed
Oxidation: ®-1-Aminobutan-2-one.
Reduction: ®-1-Aminobutan-2-amine.
Substitution: ®-1-Chlorobutan-2-ol.
Scientific Research Applications
®-1-Aminobutan-2-ol hydrochloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential role in biochemical pathways and as a building block for biologically active molecules.
Medicine: Explored for its potential therapeutic effects, including its use in the development of drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of ®-1-Aminobutan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may interact with enzymes involved in neurotransmitter synthesis or degradation, affecting the levels of neurotransmitters in the brain. Additionally, its chiral nature allows for selective interactions with biological molecules, leading to specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-1-Aminobutan-2-ol hydrochloride: The enantiomer of ®-1-Aminobutan-2-ol hydrochloride, with similar chemical properties but different biological activities due to its chiral nature.
1-Aminopropan-2-ol hydrochloride: A structurally similar compound with one less carbon atom, used in similar applications but with different reactivity and properties.
2-Amino-1-butanol hydrochloride: An isomer with the amino group at a different position, leading to different chemical and biological properties.
Uniqueness
®-1-Aminobutan-2-ol hydrochloride is unique due to its specific chiral configuration, which allows for selective interactions with biological molecules. This selectivity can result in distinct biological activities and therapeutic potential compared to its enantiomers and structural isomers.
Properties
Molecular Formula |
C4H12ClNO |
---|---|
Molecular Weight |
125.60 g/mol |
IUPAC Name |
(2R)-1-aminobutan-2-ol;hydrochloride |
InChI |
InChI=1S/C4H11NO.ClH/c1-2-4(6)3-5;/h4,6H,2-3,5H2,1H3;1H/t4-;/m1./s1 |
InChI Key |
UBCLDPPFFXVCKL-PGMHMLKASA-N |
Isomeric SMILES |
CC[C@H](CN)O.Cl |
Canonical SMILES |
CCC(CN)O.Cl |
Origin of Product |
United States |
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